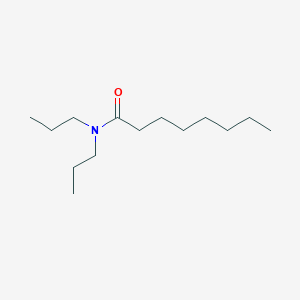

n,n-Dipropyloctanamide

Descripción

Propiedades

Número CAS |

3007-55-4 |

|---|---|

Fórmula molecular |

C14H29NO |

Peso molecular |

227.39 g/mol |

Nombre IUPAC |

N,N-dipropyloctanamide |

InChI |

InChI=1S/C14H29NO/c1-4-7-8-9-10-11-14(16)15(12-5-2)13-6-3/h4-13H2,1-3H3 |

Clave InChI |

HJNCQWHXNDOFCC-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC(=O)N(CCC)CCC |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N,n Dipropyloctanamide

Direct Amidation Strategies for N,N-Dipropyloctanamide Formation

Direct amidation, the condensation of a carboxylic acid with an amine, represents the most atom-economical approach to amide synthesis, producing water as the sole theoretical byproduct. catalyticamidation.info However, the direct reaction is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. dur.ac.uk Overcoming this hurdle has been the focus of significant research, leading to optimized condensation techniques and novel catalytic systems. catalyticamidation.infodur.ac.uk

The direct thermal condensation of a carboxylic acid and an amine without a catalyst is a long-established method. dur.ac.uk For the synthesis of N,N-Dipropyloctanamide, this would involve heating a mixture of octanoic acid and dipropylamine (B117675). Studies have shown that optimal conditions for such uncatalyzed reactions typically involve temperatures between 160-180°C for short durations. dur.ac.uk While straightforward, this method's high energy requirements and potentially limited scope have driven the development of reagent-mediated approaches.

Stoichiometric boron reagents have proven effective in promoting direct amidation under significantly milder conditions. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can facilitate the coupling of various carboxylic acids and amines. nih.gov In a typical procedure, the acid and amine are stirred with the boron reagent in a solvent like acetonitrile (B52724) at temperatures ranging from 80°C to 100°C, yielding the amide product. nih.gov This method avoids the need for water removal and often simplifies purification. nih.gov

Table 1: Comparison of Direct Condensation Methods for Amide Synthesis

| Method | Typical Conditions | Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Condensation | 160-180°C, neat or in a high-boiling solvent dur.ac.uk | None (reagent-free) | High atom economy, no catalyst needed. | High temperatures, limited substrate scope. dur.ac.uk |

| Boron-Mediated Condensation | 80-100°C in MeCN nih.gov | B(OCH₂CF₃)₃ (stoichiometric) | Milder conditions, no aqueous workup. nih.gov | Uses stoichiometric reagent, generates waste. catalyticamidation.info |

Catalytic direct amidation is a highly desirable green chemistry objective, as it minimizes waste by using a substoichiometric amount of a promoter. catalyticamidation.info Research in this area encompasses a wide array of catalysts, from transition metals to enzymes. taylorfrancis.comresearchgate.net

A range of transition metals have been employed to catalyze amide bond formation. rsc.org Group IV metals, such as titanium (IV) and zirconium (IV), have been shown to be effective for the direct amidation of long-chain fatty acids with amines at temperatures between 120–200°C. nih.gov A general procedure for titanium-mediated amidation involves heating the carboxylic acid and amine with a titanium (IV) catalyst, such as TiCl₄, in a solvent like pyridine (B92270). nih.gov The reaction is thought to proceed through the formation of a reactive metal-carboxylate intermediate. nih.gov Other metals, including palladium and copper, are also used, often in cross-coupling reactions that can form C-N bonds under various conditions. d-nb.infomdpi.com

Organocatalysis and biocatalysis offer compelling alternatives to metal-based systems, often providing high selectivity under mild conditions. nih.gov

Boronic acids, particularly those with electron-withdrawing groups, are prominent organocatalysts for direct amidation. dur.ac.ukmdpi.com These catalysts activate the carboxylic acid, facilitating nucleophilic attack by the amine. dur.ac.uk A key consideration in these reactions is the removal of the water byproduct, which is typically achieved using molecular sieves or azeotropic reflux. dur.ac.ukmdpi.com

Biocatalysis, using enzymes to perform chemical transformations, has emerged as a powerful and sustainable method for amide synthesis. diva-portal.orgnih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose. nih.govmdpi.com In a representative process, octanoic acid and an amine are combined in a suitable organic solvent (e.g., toluene (B28343) or cyclopentyl methyl ether) with immobilized CALB and molecular sieves to drive the reaction forward. mdpi.com A study on the amidation of octanoic acid with benzylamine (B48309) using CALB at 60°C demonstrated over 99% conversion within 30 minutes, highlighting the remarkable efficiency of enzymatic methods. mdpi.com This approach is readily adaptable for the synthesis of N,N-Dipropyloctanamide from octanoic acid and dipropylamine.

Table 2: Overview of Catalytic Systems for Direct Amidation | Catalyst Type | Example Catalyst | Typical Conditions | Key Features | | :--- | :--- | :--- | :--- | | Transition Metal | TiCl₄, Zr(IV) complexes nih.gov | 120-200°C, often in pyridine or toluene nih.gov | Broad applicability to fatty acids. | High temperatures, potential metal contamination. | | Organocatalyst | Arylboronic Acids dur.ac.uk | Reflux in toluene with water removal dur.ac.ukmdpi.com | Metal-free, activates carboxylic acid. dur.ac.uk | Requires dehydrating agent or azeotropic reflux. mdpi.com | | Biocatalyst | Candida antarctica Lipase B (CALB) mdpi.com | 50-70°C in an organic solvent with molecular sieves mdpi.com | High efficiency and selectivity, mild conditions, sustainable. mdpi.com | Enzyme cost and stability can be a factor. diva-portal.org |

Catalytic Amidation Approaches: Homogeneous and Heterogeneous Systems

Indirect Synthetic Routes and Functional Group Interconversions Leading to N,N-Dipropyloctanamide

Indirect routes involve the pre-activation of the carboxylic acid, typically by converting it into a more reactive derivative like an acyl halide or anhydride. While these methods are less atom-economical, they are highly reliable and effective. catalyticamidation.info

The most common indirect pathway to N,N-Dipropyloctanamide involves a two-step sequence. First, octanoic acid is converted to its highly reactive acyl chloride, octanoyl chloride. This is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comgoogle.com The reaction with thionyl chloride is often performed neat or in a suitable solvent, and may be heated to reflux to ensure complete conversion. google.comgoogle.com

In the second step, the prepared octanoyl chloride is reacted with dipropylamine. This reaction is a classic Schotten-Baumann type condensation. It is generally carried out at low temperatures (e.g., 8-12°C) by adding the octanoyl chloride to a solution of the amine. google.com Often, a base such as pyridine or triethylamine (B128534) is included to neutralize the hydrochloric acid byproduct, or the reaction is performed with an excess of the amine to serve the same purpose. google.comframochem.com This method is robust, high-yielding, and widely used in both laboratory and industrial settings for the synthesis of tertiary amides. google.com

Table 3: Two-Step Synthesis of N,N-Dipropyloctanamide via Acyl Halide Route

| Step | Reactants | Reagent | Typical Conditions | Product |

|---|---|---|---|---|

| 1: Acyl Chloride Formation | Octanoic Acid google.com | Thionyl Chloride (SOCl₂) google.com | Reflux, 1-4 hours. google.comgoogle.com | Octanoyl Chloride |

| 2: Amide Formation | Octanoyl Chloride, Dipropylamine google.com | None (or added base like triethylamine) google.com | 8-12°C in a suitable solvent. google.com | N,N-Dipropyloctanamide |

Oxidative Amidation and Reductive Amination Strategies

Two prominent and highly efficient strategies for the synthesis of N,N-Dipropyloctanamide are oxidative amidation and reductive amination. These methods offer direct pathways from readily available starting materials like alcohols and aldehydes.

Oxidative Amidation: This approach allows for the direct synthesis of N,N-Dipropyloctanamide from either 1-octanol (B28484) or octanal (B89490) with dipropylamine. When starting from 1-octanol, the reaction is a dehydrogenative coupling, a highly atom-economical process where hydrogen gas is the sole byproduct. psu.edu This transformation is often facilitated by transition metal catalysts, such as those based on ruthenium or rhodium. psu.eduorganic-chemistry.org The general mechanism involves the initial oxidation of the alcohol to an aldehyde, which then reacts with the amine to form a hemiaminal intermediate. This intermediate is subsequently oxidized to the final amide product. psu.edu

Alternatively, starting directly from octanal, oxidative amidation can be achieved using various oxidants. Catalytic systems employing copper(I) iodide with an N-heterocyclic carbene (NHC) ligand in the presence of an oxidant like tert-butyl hydroperoxide have proven effective for coupling aldehydes and amines. organic-chemistry.org Metal-free systems using visible-light photocatalysis with air as the oxidant also represent a green and mild alternative for this transformation. organic-chemistry.org

Reductive Amination: This widely used method constructs the N,N-Dipropyloctanamide by reacting octanal with dipropylamine in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds in two conceptual steps: first, the aldehyde and secondary amine react to form an iminium ion intermediate. Second, a reducing agent present in the reaction mixture reduces this iminium ion to the target tertiary amine. masterorganicchemistry.comsioc-journal.cn

A key advantage of this method is the ability to perform it as a "one-pot" procedure. organic-chemistry.org The choice of reducing agent is crucial; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde. masterorganicchemistry.com This chemoselectivity prevents the wasteful consumption of the aldehyde starting material.

Table 1: Comparison of Oxidative Amidation and Reductive Amination for N,N-Dipropyloctanamide Synthesis

| Feature | Oxidative Amidation | Reductive Amination |

|---|---|---|

| Starting Materials | 1-Octanol or Octanal + Dipropylamine | Octanal + Dipropylamine |

| Key Reagents | Catalyst (e.g., Ru, Cu-based), Oxidant (if starting with aldehyde) psu.eduorganic-chemistry.org | Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) masterorganicchemistry.com |

| Primary Byproduct | H₂ or H₂O psu.edu | Oxidized reducing agent salts |

| Key Intermediate | Hemiaminal | Iminium Ion |

| Main Advantage | High atom economy, especially from alcohol (dehydrogenative coupling) psu.edu | High reliability, operational simplicity, and wide availability of reagents researchgate.net |

Sustainable and Green Chemistry Aspects in N,N-Dipropyloctanamide Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on minimizing environmental impact through the principles of green chemistry.

Solvent-Free and Aqueous Reaction Media

The development of synthetic methods for N,N-Dipropyloctanamide that operate in either solvent-free ("neat") conditions or in water represents a significant step towards greener processes.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste, reduces costs associated with solvent purchase and disposal, and can lead to improved reaction rates. For amide synthesis, solvent-free approaches can be as simple as heating a mixture of a carboxylic acid (octanoic acid) and an amine (dipropylamine), sometimes with a catalyst. researchgate.net The use of solid-supported catalysts, such as zinc oxide nanoparticles, has been shown to be effective in the direct amidation of fatty acids under solvent-free conditions. organic-chemistry.org Mechanochemical methods, using ball milling to provide energy for the reaction, also offer a promising solvent-free route for amide formation. organic-chemistry.org

Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactions are often thought to be incompatible with water, modern techniques have enabled efficient amide synthesis in aqueous systems. For instance, direct amidation of esters with amines has been achieved by simply heating the reactants in water, completely avoiding catalysts and other additives. nih.gov Reductive amination has also been successfully performed in water, sometimes using micellar catalysis to bring the organic reactants together within the hydrophobic cores of nanomicelles. organic-chemistry.org Furthermore, classic reactions like the Schotten-Baumann reaction, which couples an acid chloride with an amine, can be performed in a biphasic aqueous-organic system with a base.

Table 2: Potential Green Reaction Media for N,N-Dipropyloctanamide Synthesis

| Condition | Precursors | Catalyst/Promoter Example | Key Advantage |

|---|---|---|---|

| Solvent-Free | Octanoic Acid + Dipropylamine | None (direct heating) or solid catalyst (e.g., ZnO) organic-chemistry.org | Eliminates solvent waste, potential for higher reaction concentration. |

| Aqueous | Octyl Ester + Dipropylamine | None (hydrothermal) nih.gov | Utilizes a safe, environmentally benign solvent. |

| Aqueous | Octanal + Dipropylamine | None (micellar catalysis for reductive amination) organic-chemistry.org | Avoids flammable organic solvents, simplifies workup. |

Atom-Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures how efficiently atoms from the starting materials are incorporated into the final desired product. Maximizing atom economy is synonymous with minimizing waste.

A traditional synthesis of N,N-Dipropyloctanamide might involve converting octanoic acid to octanoyl chloride using a reagent like thionyl chloride (SOCl₂). The resulting octanoyl chloride is then reacted with dipropylamine in the presence of a base (like triethylamine) to neutralize the HCl byproduct.

Traditional Route: C₇H₁₅COOH + SOCl₂ → C₇H₁₅COCl + SO₂ + HCl C₇H₁₅COCl + HN(C₃H₇)₂ + (C₂H₅)₃N → C₁₄H₂₉NO + (C₂H₅)₃NH⁺Cl⁻

This process has poor atom economy, as significant portions of the reagents (SOCl₂, triethylamine) end up as waste products (SO₂, HCl, triethylammonium (B8662869) chloride).

In contrast, a more advanced catalytic route, such as the direct dehydrogenative coupling of 1-octanol and dipropylamine, is vastly more atom-economical. psu.edursc.org

Green Route: C₈H₁₇OH + HN(C₃H₇)₂ --(catalyst)--> C₁₄H₂₉NO + 2H₂

In this ideal pathway, all atoms of the two main reactants are incorporated into the final product, with only two molecules of hydrogen gas generated as a byproduct. This represents a nearly 100% atom-economical transformation. Such catalytic methods drastically reduce waste at the source, aligning with the highest ideals of green chemistry. rsc.orgunimi.it Further waste reduction can be achieved by designing processes where the catalyst and any reaction medium can be recycled and reused for subsequent batches. researchgate.net

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| 1-Octanol | C₈H₁₈O |

| Dipropylamine | C₆H₁₅N |

| N,N-Dipropyloctanamide | C₁₄H₂₉NO |

| Octanal | C₈H₁₆O |

| Octanoic Acid | C₈H₁₆O₂ |

| Octanoyl chloride | C₈H₁₅ClO |

| Ruthenium | Ru |

| Rhodium | Rh |

| Copper(I) iodide | CuI |

| tert-Butyl hydroperoxide | C₄H₁₀O₂ |

| Sodium cyanoborohydride | CH₃BNNa |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ |

| Thionyl chloride | SOCl₂ |

| Triethylamine | C₆H₁₅N |

| Hydrogen | H₂ |

| Water | H₂O |

Mechanistic Elucidation of N,n Dipropyloctanamide Formation and Reactivity

Kinetic Investigations and Rate Law Determinations of Amidation Processes

Kinetic studies are essential for quantitatively describing the rate of a chemical reaction and understanding how it is influenced by various parameters. For the amidation process that forms N,N-dipropyloctanamide, these investigations help to establish a mathematical rate law that connects the reaction rate to reactant concentrations and temperature.

Influence of Reactant Concentrations and Temperature on Reaction Rates

The rate of a chemical reaction is typically dependent on the concentration of the reactants and the temperature at which the reaction is conducted. chemicals.co.uk

Rate = k[Octanoic Acid]m[Dipropylamine]n

Here, k is the rate constant, and m and n are the reaction orders for octanoic acid and dipropylamine (B117675), respectively. libretexts.org These orders are not necessarily equal to the stoichiometric coefficients and must be found through experimentation. libretexts.org For instance, if the reaction is first order with respect to a reactant, doubling its concentration will double the reaction rate. nuffieldfoundation.orglibretexts.org

Temperature: Temperature has a significant impact on the reaction rate. chemicals.co.uk An increase in temperature raises the kinetic energy of the reactant molecules, causing them to move faster and collide more frequently and with greater energy. chemicals.co.uk This increases the proportion of molecules that possess the necessary activation energy to overcome the energy barrier for the reaction to occur. chemicals.co.uk Consequently, the rate of N,N-dipropyloctanamide formation is expected to increase at higher temperatures. However, excessively high temperatures can lead to instability in reactants or products. chemicals.co.uknih.gov

The following table illustrates the expected qualitative effects of reactant concentration and temperature on the initial rate of amidation.

| Experiment | [Octanoic Acid] (mol/L) | [Dipropylamine] (mol/L) | Temperature (°C) | Relative Initial Rate |

| 1 | 0.1 | 0.1 | 50 | 1 |

| 2 | 0.2 | 0.1 | 50 | Increased |

| 3 | 0.1 | 0.2 | 50 | Increased |

| 4 | 0.1 | 0.1 | 70 | Significantly Increased |

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

Activation parameters provide thermodynamic insight into the transition state of a reaction. They are derived from the temperature dependence of the rate constant (k) using the Eyring equation. These parameters include the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡).

Enthalpy of Activation (ΔH‡): Represents the difference in enthalpy between the transition state and the reactants. A positive value indicates the energy barrier that must be overcome.

Entropy of Activation (ΔS‡): Reflects the change in the degree of order when reactants form the transition state. A negative value, common in bimolecular reactions like amidation, suggests a more ordered transition state compared to the reactants. rsc.org

Kinetic studies of amidation and related reactions have allowed for the determination of these parameters. rsc.orgnih.gov The values provide crucial information about the mechanism; for example, a highly negative ΔS‡ can support an associative mechanism where two reactant molecules combine in the rate-determining step. rsc.org

| Reaction Type | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Reference |

| Nitrosyl-Iron-Complex Formation (DNIC) | 32 ± 6 | -193 ± 21 | rsc.org |

| Iron(II) H-HPTB Complex Reaction with NO | 37.7 ± 0.7 | -66 ± 3 | rsc.org |

| Manganese(I) Carbonyl Substitution | 68 ± 2 | -24 ± 5 | rsc.org |

Identification and Characterization of Reaction Intermediates

Amidation reactions often proceed through transient, highly reactive intermediates that are formed when the carboxylic acid is "activated" by a coupling reagent. allen.inpsu.edu Identifying and characterizing these species is key to confirming a proposed reaction mechanism.

Spectroscopic Probing of Transient Species (e.g., in situ NMR, IR)

Because reaction intermediates are often too unstable to be isolated, in situ spectroscopic techniques are invaluable for their detection and characterization. epfl.chresearchgate.net

In situ Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for monitoring the course of a reaction directly in the reaction vessel. epfl.ch For amidation reactions involving phosphorus-based activating agents (e.g., triphenylphosphine), ³¹P NMR is particularly useful. acs.orgsci-hub.se It can identify and characterize reactive intermediates such as chloro-phosphonium and acyloxyphosphonium salts based on their characteristic chemical shifts. acs.orgsci-hub.se ¹H NMR can also be used to monitor the consumption of reactants and the formation of products over time. epfl.ch

In situ Infrared (IR) Spectroscopy: IR spectroscopy can track changes in functional groups throughout the reaction. The disappearance of the O-H stretch of the carboxylic acid and the appearance of the characteristic amide C=O stretch can be monitored. More importantly, transient species may exhibit unique vibrational frequencies that allow for their identification.

The following table lists representative spectroscopic data used to identify intermediates in amidation reactions mediated by phosphine-based reagents.

| Intermediate Species | Spectroscopic Technique | Characteristic Signal | Reference |

| Chloro-phosphonium salt | ³¹P NMR | ~64 ppm | acs.org |

| Imido-phosphonium salt | ³¹P NMR | ~32 ppm | acs.org |

| Acyloxyphosphonium salt | ³¹P NMR | ~48 ppm (postulated) | sci-hub.se |

Isolation and Structural Analysis of Stable Intermediates

The isolation of reaction intermediates is generally challenging due to their high reactivity and short lifetimes. allen.in In most amidation reactions, intermediates like activated acyl species exist only transiently and are consumed as they are formed. However, under specific conditions, such as at very low temperatures or through matrix isolation, it is sometimes possible to trap and stabilize these species for structural analysis. allen.innih.gov In some cases, stable analogues of proposed intermediates can be synthesized and characterized to support a mechanistic hypothesis. psu.edu For many direct amidation processes, including the likely formation of N,N-dipropyloctanamide, stable intermediates are not typically isolated under standard reaction conditions.

Postulated Mechanistic Pathways and Catalytic Cycles

Based on kinetic data and the identification of intermediates, a detailed mechanistic pathway for the formation of N,N-dipropyloctanamide can be proposed. Direct amidation of a carboxylic acid with an amine without an activating agent is often slow and requires high temperatures. Therefore, coupling agents or catalysts are commonly employed.

A plausible general mechanism for amidation using a phosphine-based activating agent (e.g., PPh₃ in combination with an activator like I₂ or N-chlorosuccinimide) involves several key steps: acs.orgsci-hub.se

Formation of an Activating Species: The phosphine (B1218219) reacts with the co-activator to form a reactive phosphonium (B103445) salt in situ. acs.org

Activation of the Carboxylic Acid: The phosphonium salt reacts with octanoic acid to form a highly electrophilic acyloxyphosphonium salt. This intermediate is the "activated" form of the carboxylic acid. acs.orgsci-hub.se This step is often the crucial, rate-limiting part of the process.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dipropylamine attacks the activated carbonyl carbon of the acyloxyphosphonium intermediate.

Product Formation and Byproduct Release: A tetrahedral intermediate is formed, which then collapses to yield the stable N,N-dipropyloctanamide and a byproduct, such as triphenylphosphine (B44618) oxide. acs.org

This sequence of events constitutes a mechanistic pathway. If a true catalyst is used, such as a boron-based or transition-metal catalyst, the process is described by a catalytic cycle. rsc.orgwildlife-biodiversity.com A generic catalytic cycle for amidation would involve:

Catalyst Activation/Coordination: The catalyst interacts with one of the reactants, typically the carboxylic acid.

Formation of the Key Intermediate: An activated intermediate is formed within the coordination sphere of the catalyst.

Nucleophilic Attack: The amine attacks the activated intermediate.

Product Release and Catalyst Regeneration: The amide product is released, and the catalyst is regenerated to participate in another cycle.

These proposed pathways provide a framework for understanding the intricate steps involved in the conversion of octanoic acid and dipropylamine into N,N-dipropyloctanamide, guiding future efforts to design more efficient and selective amidation methods. researchgate.net

Role of Proton Transfer and Electron Transfer Steps

While the formation of amides, in general, involves proton transfer steps for the activation of reactants and the formation of the final product, and in some cases, electron transfer steps within the catalytic cycle, no specific research has been published that elucidates the mechanistic details of these steps for N,N-dipropyloctanamide. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Computational and Theoretical Studies on N,n Dipropyloctanamide

Quantum Chemical Calculations of N,N-Dipropyloctanamide Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic landscape of N,N-Dipropyloctanamide. These theoretical approaches allow for a detailed examination of the molecule's geometry, the nature of its chemical bonds, and the distribution of electron density.

Electronic Structure, Bonding, and Charge Distribution Analysis

The electronic structure of N,N-Dipropyloctanamide is characterized by the delocalization of the nitrogen lone pair electrons into the carbonyl π-system, a phenomenon known as resonance. This gives the C-N amide bond partial double bond character, which is fundamental to its chemical and physical properties. Theoretical calculations can quantify this effect by analyzing bond lengths, vibrational frequencies, and electron density distributions.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the electronic structure. For N,N-Dipropyloctanamide, NBO analysis would likely reveal a strong stabilization interaction between the nitrogen lone pair orbital (LP(N)) and the antibonding π* orbital of the carbonyl group (π*(C=O)). This interaction energy is a direct measure of the resonance stabilization.

The charge distribution within the molecule is also a key feature. The oxygen atom of the carbonyl group is the most electronegative site, carrying a significant partial negative charge. Conversely, the carbonyl carbon and the nitrogen atom are electron-deficient, bearing partial positive charges. The alkyl chains (propyl and octyl groups) are largely nonpolar. This charge distribution is critical in determining the molecule's reactivity and its interactions with other molecules.

Table 1: Calculated Electronic Properties of N,N-Dipropyloctanamide (Illustrative) This table presents representative values for N,N-Dipropyloctanamide based on typical results from DFT calculations (e.g., B3LYP/6-31G level of theory) for similar N,N-dialkylamides. Actual values would require specific computation for this molecule.*

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Dipole Moment | ~3.7 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons (ionization potential). |

| LUMO Energy | ~ 1.2 eV | Relates to the molecule's ability to accept electrons (electron affinity). |

| NBO Charge on Carbonyl Oxygen | ~ -0.6 e | Highlights the primary site for electrophilic attack and hydrogen bonding. |

| NBO Charge on Carbonyl Carbon | ~ +0.5 e | Indicates the electrophilic nature of the carbonyl carbon. |

| NBO Charge on Nitrogen | ~ -0.4 e | Reflects the balance between electronegativity and lone pair delocalization. |

Conformational Landscape and Rotational Barriers around the Amide Bond

Due to the partial double bond character of the C-N bond, rotation around this bond is restricted, leading to the existence of rotational isomers (rotamers). For tertiary amides like N,N-Dipropyloctanamide, the two propyl groups on the nitrogen can be in different environments relative to the carbonyl group. The planarity of the amide group is a key feature, though slight pyramidalization at the nitrogen can occur.

Quantum chemical calculations are employed to map the potential energy surface for rotation around the amide bond. This allows for the determination of the energy barrier to rotation, which is a critical parameter influencing the dynamic behavior of the molecule. The transition state for this rotation typically involves a 90-degree twist around the C-N bond, where the resonance stabilization is broken. The height of this barrier is influenced by both steric and electronic factors. In N,N-Dipropyloctanamide, the steric bulk of the propyl and octyl groups will play a significant role in determining the rotational barrier and the relative stability of different conformations. nih.govresearchgate.net

Table 2: Calculated Rotational Barrier for the Amide Bond in N,N-Dipropyloctanamide (Illustrative) This table presents a representative value for the rotational barrier based on experimental and computational data for analogous tertiary amides. nih.govmontana.edu The specific value for N,N-Dipropyloctanamide would depend on the computational method used.

| Parameter | Calculated Value (Illustrative) | Methodology |

|---|---|---|

| Rotational Barrier (ΔG‡) | 15 - 20 kcal/mol | DFT (e.g., M06-2X/6-311+G*) |

Molecular Dynamics Simulations of N,N-Dipropyloctanamide in Various Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of N,N-Dipropyloctanamide over time, capturing its movements, interactions, and the influence of its surroundings. These simulations are invaluable for understanding the macroscopic properties of the compound based on its microscopic behavior.

Solvation Effects and Intermolecular Interactions with Solvents and Reagents

The behavior of N,N-Dipropyloctanamide in solution is governed by its interactions with solvent molecules. MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell around the amide. In polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, dipole-dipole interactions would be dominant. rsc.orgtypeset.io In nonpolar solvents like alkanes, van der Waals interactions would be the primary mode of interaction.

Simulations can reveal the preferred orientation of solvent molecules around the solute and calculate key metrics like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in N,N-Dipropyloctanamide. For instance, the carbonyl oxygen would show a strong propensity to interact with the positive end of polar solvent dipoles or with hydrogen bond donors. wikipedia.org

Behavior in Supramolecular Assemblies or Confined Spaces

In more complex environments, such as within supramolecular assemblies (e.g., micelles or reverse micelles) or confined in nanopores, the behavior of N,N-Dipropyloctanamide can be significantly altered. MD simulations are particularly well-suited to study these phenomena. For example, in a reverse micelle, the N,N-Dipropyloctanamide molecule would orient itself with the polar amide headgroup towards the water core and the nonpolar alkyl chains extending into the surrounding organic phase. mdpi.comacs.org

Simulations can also shed light on the aggregation behavior of N,N-Dipropyloctanamide itself in nonpolar solvents, a phenomenon relevant in applications such as liquid-liquid extraction. researchgate.netwarwick.ac.uk These studies can predict the formation of dimers or larger aggregates and elucidate the driving forces behind their formation, which are typically a combination of dipole-dipole interactions between the amide groups and van der Waals interactions between the alkyl chains.

In Silico Design and Prediction of Catalysts for N,N-Dipropyloctanamide Synthesis

Computational methods are increasingly used not only to understand existing molecules but also to design new chemical processes. In silico design of catalysts for the synthesis of amides like N,N-Dipropyloctanamide is a frontier in computational chemistry. montana.edumdpi.com One of the common routes for synthesizing N,N-disubstituted amides is the direct amidation of a carboxylic acid with a secondary amine or through transamidation.

Theoretical calculations, primarily DFT, can be used to screen potential catalysts for these reactions. The process involves modeling the entire catalytic cycle, including the coordination of reactants to the catalyst, the key bond-forming steps (e.g., the formation of a tetrahedral intermediate), and the release of the product. By calculating the activation energies for the rate-determining steps of the reaction with different catalysts, researchers can predict which catalysts are likely to be most effective.

For the synthesis of N,N-Dipropyloctanamide from octanoic acid and dipropylamine (B117675), computational studies could explore a range of catalysts, from simple acid or base catalysts to more complex organometallic or enzymatic systems. The goal is to identify a catalyst that lowers the activation energy of the reaction, allowing it to proceed under milder conditions with higher efficiency and selectivity. Machine learning models, trained on data from computational screening and experimental results, are also emerging as powerful tools for accelerating catalyst discovery. mdpi.com

Rational Design of Ligands and Catalyst Structures

The synthesis of amides, including N,N-dipropyloctanamide, often relies on catalysts to proceed efficiently under mild conditions. nih.gov Computational modeling plays a crucial role in the rational design of these catalysts, aiming to enhance their activity, selectivity, and stability. researchoutreach.org By understanding the intricate interactions between the catalyst, reactants, and intermediates at a molecular level, chemists can design more effective catalytic systems.

One of the primary applications of computational chemistry in this area is the elucidation of reaction mechanisms. researchgate.net For instance, Density Functional Theory (DFT) calculations can be employed to map the energy profile of a catalytic cycle, identifying the rate-determining steps and the structures of key intermediates and transition states. acs.orgnih.gov This knowledge allows for the targeted modification of the catalyst structure to lower energy barriers and accelerate the reaction.

The design of ligands is a key aspect of catalyst development. dicp.ac.cn Ligands can modulate the electronic and steric properties of a metal center, thereby influencing its catalytic activity. nih.gov Computational studies can predict how changes in ligand structure, such as the introduction of electron-donating or electron-withdrawing groups, will affect the catalyst's performance. rsc.org For example, in the context of boronic acid-catalyzed amidation, kinetic studies have revealed that the electron density of the aromatic rings in the catalyst affects the reaction rate. rsc.org

Table 1: Computationally Guided Catalyst Design for Amide Synthesis

| Catalyst Type | Computational Method | Key Findings & Design Principles |

|---|---|---|

| Organophosphorus Catalysts | DFT | Sterically-reduced phosphetane (B12648431) catalysts can enhance C-N coupling by favoring the desired reaction pathway over deleterious side-reactions. nih.gov |

| Boronic Acid Catalysts | Kinetic Studies & DFT | Electron-deficient boronic acids can exhibit higher catalytic activity in amidation reactions. rsc.org |

| Palladium-based Catalysts | DFT | The interface structure and the presence of specific ligands can influence the selective adsorption of functional groups, thereby controlling reaction selectivity. nih.gov |

The rational design process often involves a synergistic interplay between computational prediction and experimental validation. researchoutreach.org Theoretical models guide the synthesis of new catalysts, which are then tested in the laboratory. The experimental results, in turn, provide feedback for refining the computational models, leading to an iterative cycle of catalyst improvement.

Prediction of Reaction Yields and Stereoselectivity

Beyond catalyst design, computational methods are increasingly used to predict the outcomes of chemical reactions, including yield and stereoselectivity. rsc.org For the synthesis of N,N-dipropyloctanamide, predicting the yield is crucial for process optimization, while controlling stereoselectivity would be critical if chiral precursors were used.

Prediction of Reaction Yields:

Machine learning has emerged as a powerful tool for predicting reaction yields. rsc.orggithub.com By training models on large datasets of chemical reactions, it is possible to identify complex relationships between reaction components (reactants, catalysts, solvents) and the resulting yield. rsc.org These models can then be used to predict the yield of new, unobserved reactions.

Several approaches have been developed for representing chemical reactions for machine learning models, including the use of molecular fingerprints and graph-based representations. nih.govchemrxiv.org For instance, a model might learn that certain combinations of carboxylic acids and amines, under specific catalytic conditions, consistently lead to high yields in amide formation. rsc.org

However, the accuracy of yield prediction models can be affected by factors such as "reactivity cliffs," where small changes in molecular structure lead to large changes in yield, and the inherent uncertainty in experimental data. rsc.org

Table 2: Machine Learning Approaches for Reaction Yield Prediction

| Model Type | Input Representation | Application Example | Key Findings |

|---|---|---|---|

| Random Forest | DFT-computed descriptors | C-N cross-coupling reactions | Demonstrated competitive results in predicting reaction performance. github.com |

| Neural Network | SMILES-based (text) | General reaction yield prediction | Can achieve high accuracy on specific datasets but may struggle to generalize to broader literature data. rsc.org |

| Graph Neural Networks (GNNs) | Graph-based molecular representation | Buchwald-Hartwig and Suzuki-Miyaura reactions | Can effectively learn reaction representations and predict yields with uncertainty quantification. nih.gov |

Prediction of Stereoselectivity:

When a reaction can produce multiple stereoisomers, predicting and controlling the stereoselectivity is of paramount importance. rsc.org Computational methods, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) and DFT, are instrumental in understanding the origins of stereoselectivity. nd.edu

By calculating the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. rsc.org This understanding allows for the rational design of chiral catalysts and reaction conditions that promote the formation of the desired stereoisomer. For instance, in a palladium-catalyzed asymmetric cyclization, the design of planar-chiral ligands was guided by the need to create a specific steric environment around the metal center to control the enantioselectivity of the reaction. dicp.ac.cn

While direct computational studies on the stereoselective synthesis of a simple achiral molecule like N,N-dipropyloctanamide are not relevant, the principles would apply if chiral starting materials were used or if a chiral center was introduced during the synthesis.

Advanced Spectroscopic and Analytical Characterization of N,n Dipropyloctanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of N,N-Dipropyloctanamide, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms. Standard one-dimensional ¹H and ¹³C NMR spectra offer initial insights into the molecule's framework.

In a typical ¹H NMR spectrum, distinct signals are expected for the protons of the octanoyl chain and the two N-propyl groups. hw.ac.uk Similarly, the ¹³C NMR spectrum reveals a unique resonance for each carbon atom in a distinct chemical environment. hw.ac.uk The carbonyl carbon (C=O) of the amide group characteristically appears far downfield, typically in the range of 165-180 ppm. hw.ac.uk

Due to the nature of the amide bond, which exhibits partial double bond character, rotation around the C-N bond is restricted. nanalysis.comnih.gov This phenomenon, known as atropisomerism, renders the two N-propyl groups chemically non-equivalent, leading to distinct sets of signals for each propyl chain, especially at lower temperatures. nih.govrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-Dipropyloctanamide Predicted values are based on standard chemical shift ranges for similar functional groups and may vary based on solvent and temperature.

¹H NMR (Proton)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Octanoyl CH₃ | 0.8-0.9 | Triplet | 3H |

| Octanoyl (CH₂)₅ | 1.2-1.4 | Multiplet | 10H |

| Octanoyl α-CH₂ | 2.1-2.3 | Triplet | 2H |

| N-Propyl CH₃ (A) | 0.8-1.0 | Triplet | 3H |

| N-Propyl CH₃ (B) | 0.8-1.0 | Triplet | 3H |

| N-Propyl β-CH₂ (A) | 1.5-1.7 | Sextet | 2H |

| N-Propyl β-CH₂ (B) | 1.5-1.7 | Sextet | 2H |

| N-Propyl α-CH₂ (A) | 3.2-3.4 | Triplet | 2H |

¹³C NMR (Carbon)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 172-175 |

| Octanoyl α-CH₂ | 34-37 |

| Octanoyl CH₂ chain | 22-32 |

| Octanoyl CH₃ | 13-15 |

| N-Propyl α-CH₂ (A) | 45-48 |

| N-Propyl α-CH₂ (B) | 47-50 |

| N-Propyl β-CH₂ (A) | 20-23 |

| N-Propyl β-CH₂ (B) | 21-24 |

| N-Propyl CH₃ (A) | 10-12 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. ceitec.cz For N,N-Dipropyloctanamide, COSY spectra would show cross-peaks connecting adjacent protons within the alkyl chains. For instance, the α-CH₂ protons of the octanoyl group would show a correlation to the adjacent CH₂ group, and this connectivity would extend down the chain to the terminal methyl group. Similarly, within each N-propyl group, correlations would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and terminal CH₃ protons. ceitec.czbeilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). columbia.edu Each cross-peak in an HSQC spectrum links a specific proton resonance to the carbon resonance of the atom it is bonded to. This technique is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. columbia.eduscience.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). columbia.edu HMBC is particularly powerful for connecting different structural fragments of the molecule. Key correlations for N,N-Dipropyloctanamide would include the coupling between the N-propyl α-CH₂ protons and the carbonyl carbon, which definitively establishes the connection between the propyl groups and the octanoyl moiety across the nitrogen atom. Other important correlations would link the octanoyl α-CH₂ protons to the carbonyl carbon. columbia.edunih.gov

Table 2: Key Expected 2D NMR Correlations for N,N-Dipropyloctanamide

| Technique | Key Correlation From | Key Correlation To | Information Gained |

|---|---|---|---|

| COSY | Octanoyl α-CH₂ (H) | Octanoyl β-CH₂ (H) | Confirms octanoyl chain connectivity |

| N-Propyl α-CH₂ (H) | N-Propyl β-CH₂ (H) | Confirms N-propyl chain connectivity | |

| HSQC | All Protons (H) | Directly Bonded Carbons (C) | Assigns all carbon signals |

| HMBC | N-Propyl α-CH₂ (H) | Carbonyl C=O (C) | Connects N-propyl groups to amide |

| Octanoyl α-CH₂ (H) | Carbonyl C=O (C) | Confirms position of carbonyl group |

The partial double bond character of the C-N amide bond creates a significant energy barrier to rotation. libretexts.orgazom.com This restricted rotation means that the two N-propyl groups are not equivalent; one is cis and the other is trans to the carbonyl oxygen. This results in two distinct sets of NMR signals for the propyl groups at room temperature or below. nih.govrsc.org

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures (Variable-Temperature NMR), can be used to probe this conformational exchange. libretexts.org As the temperature is increased, the rate of rotation around the C-N bond increases. At a certain temperature, known as the coalescence temperature (T_c), the two sets of signals for the N-propyl groups broaden and merge into a single, averaged set of signals. nih.gov This occurs when the rate of exchange becomes fast relative to the NMR timescale. By analyzing the line shapes of the spectra at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, which for similar N,N-dialkylamides is often in the range of 12-18 kcal/mol. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

The vibrational bands associated with the amide group are particularly diagnostic for studying conformation. acs.org

Amide I Band: This is the most intense and useful band in the infrared spectrum of amides, appearing in the region of 1630-1680 cm⁻¹. leibniz-fli.deacs.org It is primarily due to the C=O stretching vibration (~80%). mdpi.com The exact frequency of the Amide I band is highly sensitive to the local molecular environment, including solvent polarity and hydrogen bonding. In a tertiary amide like N,N-Dipropyloctanamide, which cannot act as a hydrogen bond donor, this band's position can still be influenced by intermolecular dipole-dipole interactions or by hydrogen bonding from a protic solvent to the carbonyl oxygen.

Amide II Band: In secondary amides, this band appears around 1510-1580 cm⁻¹ and arises from a combination of N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de Since N,N-Dipropyloctanamide is a tertiary amide and lacks an N-H bond, a distinct Amide II band is absent. However, vibrations involving the C-N stretch still contribute to the spectrum in this region or at lower frequencies.

Amide III Band: This is a more complex vibration, appearing in the 1200-1350 cm⁻¹ range, resulting from a mixture of C-N stretching, C-C stretching, and in-plane C-H bending. acs.orgnih.gov Its interpretation is often less direct than the Amide I band but can provide supplementary structural information.

Table 3: Predicted Characteristic Vibrational Frequencies for N,N-Dipropyloctanamide

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (alkane) | 2850-3000 | Symmetric and asymmetric stretching of CH₂, CH₃ |

| Amide I | 1630-1670 | C=O stretching vibration |

| C-H Bend (alkane) | 1450-1470 | Bending (scissoring) of CH₂ |

| Amide III | 1200-1350 | C-N stretch coupled with other modes |

When N,N-Dipropyloctanamide is analyzed in the solid state, vibrational spectroscopy can be a powerful tool for identifying and characterizing polymorphism—the ability of a substance to exist in two or more crystalline forms. Different polymorphs have distinct crystal lattice structures and intermolecular interactions.

These differences in the solid-state packing arrangement will lead to subtle but measurable changes in the vibrational spectra. The Amide I band is particularly sensitive to these changes because the C=O bond's vibrational frequency is affected by the precise nature of the dipole-dipole interactions within the crystal lattice. researchgate.net Additionally, the low-frequency region of the Raman spectrum (typically below 200 cm⁻¹) can reveal differences in lattice vibrations (phonon modes), providing a direct fingerprint of the specific polymorphic form.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For N,N-Dipropyloctanamide, Electron Ionization (EI) would likely be used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the structure.

The fragmentation of tertiary amides is typically directed by the nitrogen atom. aip.org For N,N-Dipropyloctanamide, key fragmentation pathways would include:

Molecular Ion (M⁺·): The peak corresponding to the intact molecule after the loss of one electron. Its presence and intensity depend on its stability.

α-Cleavage: The most characteristic fragmentation for amides involves cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation. For N,N-Dipropyloctanamide, this could occur on either the octanoyl or the propyl side. Cleavage of a propyl group would be a dominant pathway.

McLafferty Rearrangement: This is a rearrangement reaction that can occur if there is a γ-hydrogen available on one of the alkyl chains. A six-membered transition state leads to the elimination of a neutral alkene and the formation of a new radical cation. This is possible for both the octanoyl and the N-propyl chains.

Table 4: Predicted Key Mass Spectrometry Fragments for N,N-Dipropyloctanamide (m/z) Based on expected fragmentation patterns for tertiary amides.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 241 | [M]⁺· | Molecular Ion |

| 212 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl from propyl group) |

| 170 | [M - C₅H₁₁]⁺ | Cleavage of octanoyl chain |

| 142 | [CH₃(CH₂)₅CON(CH₂CH₃)]⁺ | α-Cleavage (loss of ethyl from propyl group) |

| 114 | [CH₂(CH₂)CON(C₃H₇)₂]⁺ | McLafferty rearrangement on octanoyl chain |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.org In this process, ions of N,N-Dipropyloctanamide are first generated and isolated in the mass spectrometer. These precursor ions are then subjected to collision-induced dissociation (CID), where they collide with neutral gas molecules, leading to fragmentation. wikipedia.orgnih.gov The analysis of the resulting fragment ions provides a wealth of structural information, allowing for the elucidation of the molecule's fragmentation pathway. mdpi.com

For N,N-Dipropyloctanamide, the fragmentation patterns are characteristic of N,N-dialkylamides. nih.govlibretexts.org Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and the nitrogen atom, as well as McLafferty-type rearrangements. libretexts.org The protonated molecule of N,N-Dipropyloctanamide ([M+H]⁺) would likely undergo characteristic cleavages. The most prominent fragmentation is expected to be the cleavage of the C-N bond, leading to the formation of a stable acylium ion. Another significant pathway involves cleavage of the alkyl chains attached to the nitrogen.

A hypothetical fragmentation pathway for N,N-Dipropyloctanamide is presented below. The precursor ion ([C₁₄H₂₉NO + H]⁺, m/z 228.2) would undergo fragmentation to produce several diagnostic product ions.

Hypothetical Fragmentation Data for N,N-Dipropyloctanamide

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 228.2 | 186.2 | C₃H₆ (Propene) | [M+H-C₃H₆]⁺ |

| 228.2 | 156.1 | C₅H₁₀ (Pentene) | [M+H-C₅H₁₀]⁺ |

| 228.2 | 128.1 | C₇H₁₅ (Heptyl radical) | [CH₃(CH₂)₆CO]⁺ |

| 228.2 | 100.1 | C₈H₁₅O (Octenoyl radical) | [HN(CH₂CH₂CH₃)₂]⁺ |

| 228.2 | 86.1 | C₉H₁₈O | [CH₂=N(CH₂CH₂CH₃)]⁺ |

Ion Mobility Mass Spectrometry for Isomer Differentiation

Ion Mobility Mass Spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govnih.gov This method provides an additional dimension of separation to mass spectrometry, enabling the differentiation of isomeric compounds that are indistinguishable by their mass-to-charge ratio alone. polyu.edu.hkmdpi.com In IM-MS, ions travel through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.net The time it takes for an ion to traverse the drift tube is its drift time, which is related to its rotationally averaged collision cross-section (CCS). Ions with a more compact structure will experience fewer collisions with the buffer gas and thus have a shorter drift time and a smaller CCS, while more extended structures will have longer drift times and larger CCS values. researchgate.net

This technique would be invaluable for distinguishing N,N-Dipropyloctanamide from its structural isomers, such as N,N-diisopropyloctanamide or N-octylhexanamide. Although these compounds have the same elemental formula and molecular weight, their different three-dimensional structures would result in distinct CCS values. acs.org For instance, the branched isopropyl groups in N,N-diisopropyloctanamide would likely lead to a more compact structure compared to the linear propyl groups in N,N-Dipropyloctanamide, resulting in a measurably different drift time.

Hypothetical Ion Mobility Data for Isomers of C₁₄H₂₉NO

| Compound | Molecular Formula | Structure | Predicted Collision Cross-Section (CCS) in N₂ (Ų) |

| N,N-Dipropyloctanamide | C₁₄H₂₉NO | Linear Propyl Chains | 185.4 |

| N,N-Diisopropyloctanamide | C₁₄H₂₉NO | Branched Isopropyl Chains | 181.2 |

| N-Octylhexanamide | C₁₄H₂₉NO | Secondary Amide | 189.7 |

X-ray Crystallography and Diffraction Studies (if crystalline forms are investigated)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. anton-paar.com The following sections describe hypothetical studies, as the availability of crystalline forms of N,N-Dipropyloctanamide and corresponding public data is not confirmed.

Single Crystal X-ray Diffraction for Precise Molecular Structure and Absolute Configuration

Single Crystal X-ray Diffraction (SC-XRD) provides unparalleled detail about the molecular structure of a compound in its crystalline state. creative-biostructure.comuhu-ciqso.es By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically decoded to yield a three-dimensional model of the electron density of the molecule. oxcryo.comnih.gov This analysis reveals precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

For N,N-Dipropyloctanamide, an SC-XRD study would definitively confirm the octanamide (B1217078) backbone and the N,N-dipropyl substitution. It would also reveal the specific conformation adopted by the molecule in the crystal lattice, including the planarity of the amide group and the arrangement of the alkyl chains. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. acs.org

Hypothetical Single Crystal X-ray Diffraction Data for N,N-Dipropyloctanamide

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₄H₂₉NO |

| Formula Weight | 227.40 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 18.23 Å, β = 98.5° |

| Volume | 1558.9 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 0.968 Mg/m³ |

Powder X-ray Diffraction for Polymorphism and Crystal Habit Analysis

Powder X-ray Diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. nih.govicdd.com It is particularly important in pharmaceutical and materials science for identifying crystalline phases, determining sample purity, and studying polymorphism—the ability of a compound to exist in multiple crystalline forms. rigaku.comresearchgate.netresearchgate.net Each polymorph has a unique crystal lattice and will produce a distinct PXRD pattern, characterized by a specific set of diffraction peak positions (2θ) and relative intensities. researchgate.net

A PXRD study of N,N-Dipropyloctanamide could reveal whether it exists in different polymorphic forms under various crystallization conditions (e.g., different solvents or temperatures). The identification and characterization of polymorphs are critical as they can have different physical properties. The PXRD pattern serves as a fingerprint for a specific crystalline phase.

Hypothetical Powder X-ray Diffraction Data for Two Polymorphs of N,N-Dipropyloctanamide

| Position [°2θ] (Form A) | Relative Intensity [%] (Form A) | Position [°2θ] (Form B) | Relative Intensity [%] (Form B) |

| 8.5 | 100 | 9.2 | 85 |

| 12.8 | 45 | 11.5 | 100 |

| 17.1 | 80 | 18.4 | 60 |

| 21.4 | 65 | 20.7 | 90 |

| 25.6 | 30 | 23.1 | 55 |

Reactivity and Transformational Chemistry of N,n Dipropyloctanamide

Amide Bond Cleavage and Hydrolysis Mechanisms

The amide bond is notoriously stable due to resonance delocalization of the nitrogen lone pair with the carbonyl group, which imparts partial double bond character to the C-N bond. chinesechemsoc.org Cleavage of this bond in tertiary amides like N,N-dipropyloctanamide is a challenging transformation that typically requires forcing conditions or catalytic activation.

Hydrolysis, the cleavage of the amide bond by water, can occur under acidic or basic conditions. However, compared to primary and secondary amides, tertiary amides exhibit lower reactivity towards hydrolysis due to the absence of N-H protons, which can participate in the reaction mechanism, and increased steric hindrance around the carbonyl group.

Recent advancements have focused on transition-metal-catalyzed methods for amide bond cleavage, which can proceed under milder conditions. For instance, dinuclear manganese alkoxide complexes have been shown to catalyze the esterification of simple tertiary N,N-dialkylamides, indicating C-N bond cleavage. nih.govresearchgate.net While specific studies on N,N-dipropyloctanamide are not available, it is plausible that similar catalytic systems could effect its transformation. Another approach involves the use of highly reducing lanthanide iodides, such as thulium(II) iodide, which have been shown to cleave unactivated σ C–N bonds in amides. cymitquimica.com

Electron-induced amide bond cleavage has also been studied for prototypical peptide molecules, where dissociative electron attachment can lead to fragmentation of the amide bond. epo.org

Functionalization and Derivatization of N,N-Dipropyloctanamide

The structure of N,N-dipropyloctanamide offers several sites for chemical modification, including the nitrogen atom, the n-propyl groups, and the octanoyl chain.

N-Alkylation and N-Acylation Reactions

As a tertiary amide, N,N-dipropyloctanamide is generally considered to be N-alkylated and N-acylated. N-acylation is a fundamental reaction for the formation of amide bonds. iitkgp.ac.in The synthesis of N,N-dipropyloctanamide itself would typically involve the acylation of dipropylamine (B117675) with octanoyl chloride or a related activated carboxylic acid derivative. Further N-alkylation or N-acylation is not a typical reaction for a tertiary amide as it would require the formation of a quaternary ammonium (B1175870) salt, which is generally unfavorable unless a subsequent rearrangement or fragmentation occurs.

General methods for the N-alkylation of amides often involve the use of strong bases to deprotonate the amide followed by reaction with an alkyl halide. mdpi.comacs.org Microwave-assisted, solvent-free conditions have also been developed for the N-alkylation of amides. mdpi.com However, these methods are primarily applicable to primary and secondary amides that possess an N-H bond for deprotonation and subsequent substitution.

Functionalization of the Octanoyl Carbon Chain (e.g., alpha-functionalization, unsaturation)

The octanoyl carbon chain of N,N-dipropyloctanamide is a potential site for various chemical transformations, with the α-carbon (the carbon atom adjacent to the carbonyl group) being particularly reactive.

Alpha-functionalization: The α-protons of amides can be removed by strong bases to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at the α-position. While direct α-functionalization of amides can be challenging, methods have been developed for the α-arylation of N-alkylamides using radical translocating arylating groups. rsc.org Additionally, photocatalytic methods have been employed for the regioselective α-functionalization of amines, which could potentially be adapted for amide substrates. acs.org The direct synthesis of α-functionalized amides via heteroatom-hydrogen insertion reactions using amide-sulfoxonium ylides has also been reported, offering a pathway to α-silyl, α-germyl, α-boryl, α-selenyl, and α-sulfur amides. researchgate.net

Unsaturation: The introduction of unsaturation into the octanoyl chain can be achieved through various synthetic strategies. For example, elimination reactions from α-functionalized derivatives could lead to the formation of α,β-unsaturated amides. The synthesis of unsaturated γ-lactam derivatives has been explored through multicomponent reactions, highlighting the potential for creating complex cyclic structures from related amide precursors. ornl.govresearchgate.net

A notable transformation involving the carbon chain is electrochemical fluorination (ECF) . A patent describes a process for preparing perfluorinated organic compounds, including the electrochemical fluorination of N,N-dipropyloctanamide in anhydrous hydrogen fluoride. google.com This process replaces all the hydrogen atoms on the carbon chains with fluorine atoms, leading to a perfluorinated derivative. This technique is a powerful tool for creating highly fluorinated materials with unique properties. google.comunifiedpatents.com

N,N-Dipropyloctanamide as a Ligand, Solvent, or Reagent in Chemical Transformations

The chemical properties of N,N-dipropyloctanamide suggest its potential utility in various roles within a chemical reaction.

Coordination Chemistry with Metal Centers and Role in Catalysis

The oxygen and nitrogen atoms of the amide group in N,N-dipropyloctanamide possess lone pairs of electrons, allowing the molecule to act as a ligand and coordinate to metal centers. N,N-dialkylamides are known to form complexes with a variety of transition metals. acs.org The coordination can occur through the carbonyl oxygen, which is the more common mode, or less frequently through the nitrogen atom.

The coordination of N,N-dialkylamides to metal centers can influence the reactivity of the metal and play a role in catalysis. For instance, N,N-dialkylamides have been evaluated as extractants in nuclear reprocessing, where their coordination to metal ions like thorium(IV) is a key step. akjournals.com The steric and electronic properties of the alkyl groups on the nitrogen and the acyl chain can affect the stability and selectivity of the resulting metal complexes. While specific catalytic applications using N,N-dipropyloctanamide as a ligand are not documented, the broader class of N,N-dialkylamides has been explored in various catalytic systems. nih.gov

Influence on Reaction Selectivity and Rate as an Aprotic Solvent

N,N-Dipropyloctanamide is a polar aprotic solvent. Its polarity arises from the C=O and C-N bonds of the amide group, while the absence of an N-H bond means it cannot act as a hydrogen bond donor. Polar aprotic solvents are known to influence the rates and selectivity of many organic reactions. grafiati.com They are particularly effective at solvating cations while leaving anions relatively unsolvated and therefore more nucleophilic.

N,N-dialkylamides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAC), are widely used as solvents in organic synthesis. google.com They are valued for their ability to dissolve a wide range of organic and inorganic compounds and for their relatively high boiling points, which allow for reactions to be conducted at elevated temperatures. While N,N-dipropyloctanamide is not a common laboratory solvent, its structural similarity to other N,N-dialkylamides suggests it would exhibit similar solvent properties. Its longer alkyl chains would likely make it less polar and more lipophilic than DMF or DMAC.

The stability of N,N-dialkylamides as solvents is also a consideration. For example, their autoxidative stability has been studied in the context of their use as electrolyte solvents in batteries. ornl.govnih.gov

Synthesis and Comparative Study of N,n Dipropyloctanamide Analogues and Derivatives

Structural Modifications of the Octanoyl Chain

Modifying the eight-carbon acyl chain (the octanoyl group) of N,N-dipropyloctanamide can significantly alter its physical and chemical properties. These changes include varying the length of the carbon chain and introducing structural complexity through branching or chirality.

N,N-dipropylamides can be synthesized from a homologous series of carboxylic acids, such as those ranging from C6 (hexanoic acid) to C12 (dodecanoic acid). As members of a homologous series, these compounds have the same functional group and similar chemical properties, but their physical properties show predictable trends. iitk.ac.insavemyexams.com Each successive member differs by a -CH₂- group. savemyexams.comibchem.com

Table 1: Predicted Trends in Physical Properties of N,N-Dipropylalkanamides

| Compound Name | Acyl Chain | Molecular Formula | Predicted Boiling Point Trend | Rationale |

|---|---|---|---|---|

| N,N-Dipropylhexanamide | C6 | C₁₂H₂₅NO | Lowest | Increasing chain length enhances intermolecular van der Waals forces, requiring more energy for phase transition. tutorchase.com |

| N,N-Dipropyloctanamide | C8 | C₁₄H₂₉NO | Intermediate | |

| N,N-Dipropyldecanamide | C10 | C₁₆H₃₃NO | Higher | |

| N,N-Dopropyldodecanamide | C12 | C₁₈H₃₇NO | Highest |

Introducing branching into the acyl chain, particularly at the α-carbon (the carbon adjacent to the carbonyl group), creates significant steric hindrance around the carbonyl oxygen. This structural feature has been systematically studied in N,N-dialkylamides for its effect on metal ion extraction. researchgate.net For example, a series of N,N-di(2-ethylhexyl)amides with varying acyl groups demonstrates how branching impacts reactivity. researchgate.net The extraction efficiency for metal ions was found to decrease in the order: acetamide (B32628) > propionamide (B166681) > isobutyramide (B147143) > pivalamide, corresponding to an increase in steric bulk from methyl, ethyl, isopropyl, to tert-butyl groups on the α-carbon. researchgate.net This effect is attributed to the increased difficulty for the metal ion to access the carbonyl binding site. osti.gov Branched-chain monoamides are noted for their ability to enhance the selective extraction of certain ions, like U(VI) over Th(IV) and Pu(IV). inl.gov

Chirality can be introduced into the acyl moiety to study stereospecific interactions. The synthesis of chiral amides can be achieved through various methods, including enzymatic reactions. For instance, variants of N-acetylneuraminic acid lyase have been used to catalyze the aldol (B89426) condensation that produces chiral precursors, such as (2R,3R)-2,3,4-trihydroxy-N,N-dipropylbutanamide, demonstrating the feasibility of creating stereochemically defined N,N-dipropylamide derivatives. researchgate.net

Table 2: Effect of Acyl Chain Branching on N,N-Di(2-ethylhexyl)amide Properties

| Amide Derivative | Acyl Group | Degree of Branching | Observed Effect on Metal Extraction |

|---|---|---|---|

| di-(2-ethylhexyl)acetamide (D2EHAA) | Acetyl | None | Extraction efficiency decreases with increased branching due to steric hindrance at the carbonyl group. researchgate.net |

| di-(2-ethylhexyl)propionamide (D2EHPRA) | Propionyl | Low | |

| di-(2-ethylhexyl)isobutyramide (D2EHIBA) | Isobutyryl | Medium | |

| di-(2-ethylhexyl)pivalamide (D2EHPVA) | Pivaloyl | High |

Variations in Nitrogen Substitution Pattern

The N,N-dipropyl groups can be systematically altered to investigate the role of the nitrogen substituents on the amide's properties. This includes changing the length of the N-alkyl chains or incorporating them into a cyclic structure.

The synthesis of N,N-dialkylamides with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl) has been explored in the context of metallo-organic chemistry. cdnsciencepub.comcdnsciencepub.com Studies involving the reaction of lithium dialkylamides with niobium pentachloride showed that the stability of the resulting products was highly dependent on the size of the N-alkyl groups. cdnsciencepub.comcdnsciencepub.com As the length of the alkyl chains increased, so did the steric hindrance around the nitrogen atom. cdnsciencepub.com This steric crowding was found to be a dominant factor in the stability and reactivity of the compounds. cdnsciencepub.com For instance, it was observed that replacing dimethylamino (-NMe₂) groups with diethylamino (-NEt₂) groups was sterically hindered. cdnsciencepub.com This suggests that increasing the N-alkyl chain length from methyl to propyl in an octanamide (B1217078) series would lead to greater steric shielding of the amide functionality, potentially reducing its reactivity and influencing its physical properties like boiling point and viscosity.

Table 3: Comparison of N-Alkyl Group Effects on Dialkylamide Reactivity

| N-Alkyl Group | Example Amide | Relative Steric Hindrance | Observed Chemical Property |

|---|---|---|---|

| Methyl | N,N-Dimethyloctanamide | Low | Forms more stable pentakis-amino niobium(V) complexes. cdnsciencepub.com |

| Ethyl | N,N-Diethyloctanamide | Medium | Shows increased steric effects in substitution reactions compared to methyl. cdnsciencepub.com |

| n-Propyl | N,N-Dipropyloctanamide | High | Leads to greater reduction of niobium(V) to niobium(IV), indicating instability of the pentacoordinated state due to steric strain. cdnsciencepub.com |

| n-Butyl | N,N-Dibutyloctanamide | Very High |

Incorporating the nitrogen atom and its alkyl substituents into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, creates a cyclic amide analogue. A prime example is N-(octanoyl)piperidine, which is analogous to N,N-dipropyloctanamide but with the N-propyl groups constrained within a six-membered ring. The synthesis of such compounds is well-established, often involving the acylation of the cyclic amine (piperidine) with an acyl chloride (octanoyl chloride).

The most significant impact of this modification is on the molecule's conformational flexibility. While the acyclic N,N-dipropyl groups have relatively free rotation around the C-N bonds, the piperidine ring in an N-acyl piperidine adopts a much more rigid chair conformation. asianpubs.org This rigid structure significantly restricts the rotation around the amide C-N bond. Conformational analysis of substituted piperidines shows they exist predominantly in chair conformations, with the specific geometry influenced by substituents. asianpubs.orgnih.gov This conformational locking affects how the molecule can interact with other molecules or surfaces, influencing its physical properties and biological activity. The planar nature of the amide group itself is retained, but its orientation relative to the rest of the molecule becomes fixed.

Comparative Mechanistic and Reactivity Studies Across Analogues

The reactivity of N,N-dialkylamides is profoundly influenced by the structural modifications discussed. Steric effects are a dominant factor.

Effect of Acyl Chain Branching: Increasing the steric bulk on the α-carbon of the acyl chain, as seen when moving from an octanoyl to a 2,2-dimethylhexanoyl group, sterically shields the carbonyl oxygen. This hindrance makes it more difficult for electrophiles or metal ions to coordinate with the oxygen, leading to lower reactivity and reduced extraction efficiency. osti.govresearchgate.net This principle is used to tune the selectivity of extractant molecules. inl.gov

Effect of N-Alkyl Chain Length: Increasing the length of the N-alkyl chains from methyl to ethyl to propyl also increases steric hindrance around the entire amide functional group. cdnsciencepub.comcdnsciencepub.com This can affect reactions involving the nitrogen atom and the planarity of the amide bond. In studies with metal complexes, larger alkyl groups were shown to destabilize higher coordination states due to steric crowding. cdnsciencepub.com

Effect of Cyclization: Constraining the N-alkyl groups into a cyclic system like piperidine has the most dramatic effect on conformation. The rigid chair structure of the piperidine ring in N-(octanoyl)piperidine prevents the free rotation seen in N,N-dipropyloctanamide. nih.gov This pre-organization of the molecule can enhance binding to specific receptors if the fixed conformation is optimal, or it can decrease reactivity by preventing the molecule from adopting a necessary transition state geometry. The reactivity of the amide bond itself can be altered; for example, the rate of acid- or base-catalyzed hydrolysis might change due to the different steric and electronic environment imposed by the ring structure.

Future Research Directions and Emerging Paradigms for N,n Dipropyloctanamide Studies

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The synthesis of N,N-Dipropyloctanamide, traditionally performed via conventional batch methods, is an ideal candidate for optimization using high-throughput experimentation (HTE) and automated synthesis platforms. nih.gov These technologies enable the rapid screening of a vast array of reaction parameters, significantly accelerating the discovery of optimal synthetic conditions. researchgate.net Automated platforms can systematically vary catalysts, reagents, solvents, temperatures, and stoichiometric ratios in parallel, generating large datasets that would be impractical to produce through manual experimentation. nih.govillinois.edu

For N,N-Dipropyloctanamide, an automated system could execute hundreds of amidation reactions in microscale reactors. nih.gov This approach allows for the efficient exploration of the chemical space to identify conditions that maximize yield, minimize impurities, and reduce costs. chemrxiv.org For instance, a Design of Experiments (DoE) approach could be implemented to investigate the interplay between multiple variables simultaneously.

Below is a hypothetical HTE screening plate design for the optimization of N,N-Dipropyloctanamide synthesis.

| Experiment | Acid Source | Amine Source | Coupling Agent | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| 1 | Octanoic Acid | Dipropylamine (B117675) | HATU | DMF | 25 |

| 2 | Octanoic Acid | Dipropylamine | T3P | Acetonitrile (B52724) | 25 |

| 3 | Octanoyl Chloride | Dipropylamine | None (Base mediated) | DCM | 0 |

| 4 | Octanoic Acid | Dipropylamine | HATU | Acetonitrile | 40 |

| 5 | Octanoic Acid | Dipropylamine | T3P | DMF | 40 |

| 6 | Octanoyl Chloride | Dipropylamine | None (Base mediated) | Toluene (B28343) | 25 |

The integration of machine learning algorithms with these automated platforms can further enhance the optimization process. chemrxiv.org By analyzing the data from initial HTE screens, predictive models can identify trends and suggest new experimental conditions with a higher probability of success, guiding researchers toward optimal outcomes more efficiently. researchgate.net

Advanced Spectroscopic and In Situ Monitoring of N,N-Dipropyloctanamide Reactions